An In-depth Technical Guide to 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone, a substituted acetophenone, represents a class of organic compounds that are of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluoro, hydroxyl, and methoxy groups on the phenyl ring imparts unique electronic and steric properties, influencing the molecule's reactivity, bioavailability, and metabolic stability.[1][2] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of this compound, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.
Substituted acetophenones are versatile precursors in the synthesis of a wide range of biologically active molecules, including chalcones, pyrazoles, and chromones.[3] The presence of a fluorine atom can enhance a molecule's lipophilicity and binding affinity to biological targets, while the hydroxyl and methoxy groups can participate in hydrogen bonding and influence the compound's solubility and metabolic pathways.[1]
Physicochemical Properties
| Property | Predicted/Known Value | Source |
| CAS Number | 1065076-49-4 | [4] |
| Molecular Formula | C₉H₉FO₃ | [4] |
| Molecular Weight | 184.16 g/mol | [4] |
| Appearance | Predicted to be a white to off-white crystalline solid | [5] |
| Melting Point | Predicted to be in the range of 50-70 °C | [5][6] |
| Boiling Point | Predicted to be >250 °C | [7] |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and acetone; sparingly soluble in water. | [8] |
Proposed Synthesis and Purification
The synthesis of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone can be approached through several established synthetic methodologies for hydroxyaryl ketones. The most plausible routes are the Friedel-Crafts acylation of a substituted phenol or a Fries rearrangement of a phenolic ester.[9][10][11]
Proposed Synthetic Workflow: Fries Rearrangement
The Fries rearrangement is a well-established method for the synthesis of hydroxyaryl ketones from phenolic esters, typically catalyzed by a Lewis acid.[10][11][12]
Caption: Proposed synthetic workflow for 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone via Fries Rearrangement.
Experimental Protocol: Fries Rearrangement
Step 1: Synthesis of 3-Fluoro-4-methoxyphenyl acetate
-
In a round-bottom flask, dissolve 3-fluoro-4-methoxyphenol in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Fries Rearrangement to 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone
-
To a stirred suspension of anhydrous aluminum chloride in a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichloroethane), add the 3-fluoro-4-methoxyphenyl acetate.
-
Heat the reaction mixture to a temperature typically ranging from 120-160 °C. The ortho-isomer is generally favored at higher temperatures.[11]
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Step 3: Purification
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone.
Spectral Characterization
The structural elucidation of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone would rely on a combination of spectroscopic techniques. Predicted spectral data based on analogous compounds are presented below.
¹H NMR Spectroscopy
A standard protocol for sample preparation for ¹H NMR involves dissolving 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with a small amount of an internal standard like TMS.[13]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COCH₃ | ~2.6 | s | - |
| -OCH₃ | ~3.9 | s | - |
| Ar-H (ortho to -OH) | ~6.8 | d | ~9.0 |
| Ar-H (ortho to -F) | ~7.4 | d | ~11.0 (JH-F) |
| -OH | ~12.0 (intramolecular H-bond) | s (broad) | - |
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COCH₃ | ~28 |
| -OCH₃ | ~56 |
| Aromatic C-H | ~105-120 |
| Aromatic C-O | ~145-155 |
| Aromatic C-F | ~150-160 (d, JC-F ~240 Hz) |
| Aromatic C-CO | ~115 |
| C=O | ~200 |
Infrared (IR) Spectroscopy
The IR spectrum of an acetophenone derivative typically shows a strong, sharp absorption band for the carbonyl group (C=O) between 1680 cm⁻¹ and 1700 cm⁻¹.[14] Conjugation with the aromatic ring lowers the wavenumber compared to non-conjugated ketones.[14]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (phenolic) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (ketone) | 1650-1680 |
| C=C stretch (aromatic) | 1500-1600 |
| C-O stretch (aryl ether) | 1200-1275 |
| C-F stretch | 1000-1100 |
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 184.16. Common fragmentation patterns for acetophenones include the loss of the methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺).[15]
Reactivity and Stability
The reactivity of 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone is governed by the interplay of its functional groups. The hydroxyl group is acidic and can be deprotonated with a base. The ketone carbonyl is susceptible to nucleophilic attack and can undergo reactions such as reduction, condensation, and oxidation. The aromatic ring can participate in electrophilic aromatic substitution, with the directing effects of the substituents influencing the position of substitution.
For storage, the compound should be kept in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8]
Potential Applications in Drug Development
Substituted acetophenones are valuable scaffolds in medicinal chemistry.[2][3][16] The unique combination of functional groups in 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone makes it a promising intermediate for the synthesis of novel therapeutic agents.
-
Anticancer and Anti-inflammatory Agents: Chalcones, synthesized from acetophenones, have shown a wide range of biological activities, including anticancer and anti-inflammatory properties.[17][18]
-
Enzyme Inhibitors: The structural motif of this compound could be incorporated into molecules designed to inhibit specific enzymes, such as monoamine oxidase, which is relevant for treating neurodegenerative diseases.[19]
-
Antimicrobial Agents: Fluorinated and hydroxylated aromatic compounds have been investigated for their antimicrobial properties.[20]
The fluorinated nature of this compound may also confer enhanced metabolic stability and bioavailability to its derivatives, making it an attractive building block for drug design.[1]
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